molecular formula C12H21N3 B1414814 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile CAS No. 1018435-91-0

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile

Cat. No. B1414814
CAS RN: 1018435-91-0
M. Wt: 207.32 g/mol
InChI Key: FGLROCZMFJKOCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . These can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. It also involves understanding its stability under various conditions and its reactivity with common substances .

Scientific Research Applications

Applications in Neurological Research

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile and similar compounds have been subject to research for their potential applications in neurological contexts. For instance, compounds like 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile have been examined for their antioxidant activity in various areas of the central nervous system. Studies like the one conducted by Fortes et al. (2013) demonstrated that this compound could decrease lipid peroxidation and nitrite content in all brain areas while increasing the antioxidant enzymatic activities, especially in the cerebellum. These findings indicate the potential protective role of these compounds against neuronal damages commonly observed in neuropathologies (Fortes et al., 2013).

Applications in Multiple Sclerosis Treatment

Compounds like 4-Aminopyridine have been explored for their efficacy in treating symptoms of multiple sclerosis (MS). Jensen et al. (2014) conducted a systematic review summarizing the evidence on the effect of 4-Aminopyridine as a symptomatic treatment for decreased walking capacity in patients with MS. The review concluded that 4-Aminopyridine can improve impulse conduction through demyelinated lesions, translating into improved walking speed and muscle strength of the lower extremities in a subset of patients, which is often of clinical relevance (Jensen et al., 2014).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it interacts with biological systems. For example, if it’s a drug, this would involve its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interactions with specific biological targets .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes details on safe handling and storage, as well as procedures to follow in case of accidental exposure .

properties

IUPAC Name

4-(cyclopentylamino)-1-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-15-8-6-12(10-13,7-9-15)14-11-4-2-3-5-11/h11,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLROCZMFJKOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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